(4Z)-4-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Description
The compound “(4Z)-4-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE” is a pyrazolone derivative characterized by a hydrazin-ylidene moiety and aromatic substituents. Its structure includes a 3-methoxyphenyl group attached to the hydrazine-derived fragment and a phenyl ring at position 1 of the pyrazolone core.
Properties
IUPAC Name |
4-[(3-methoxyphenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-12-16(19-18-13-7-6-10-15(11-13)23-2)17(22)21(20-12)14-8-4-3-5-9-14/h3-11,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIPXSHPJSZZAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641629 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 3-methoxyphenylhydrazine with a suitable pyrazolone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinylidene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce hydrazine derivatives.
Scientific Research Applications
(4Z)-4-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-4-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazolone and pyrazoline derivatives, focusing on substituent effects, synthesis, and physicochemical properties.
Structural Analogues and Substituent Effects
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline (1h)
- Structure : Features a 4-methoxyphenyl group at position 5 and a 3,4-dimethylphenyl substituent at position 1 of the pyrazoline core .
- Key Differences :
- Lacks the hydrazin-ylidene moiety present in the target compound.
- Contains a saturated pyrazoline ring instead of the dihydro-pyrazol-5-one system.
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-ethoxyphenyl)-2-pyrazoline (2h)
- Ethoxy substituent introduces increased lipophilicity compared to methoxy groups.
4-((4-Methoxyphenyl)methylene)-3-methyl-1-phenyl-2-pyrazolin-5-one
- Structure : Contains a benzylidene group (C=CH-Ar) at position 4 instead of the hydrazin-ylidene moiety .
- Key Differences :
- Physical Properties: No m.p. data provided, but similar compounds typically exhibit m.p. ranges of 100–150°C .
Physicochemical and Spectral Properties
Biological Activity
The compound (4Z)-4-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a member of the pyrazolone class and exhibits a range of biological activities. Its structure, featuring a hydrazine group linked to a pyrazolone core, suggests potential therapeutic applications in various fields of medicine, particularly in anti-inflammatory and analgesic contexts.
- Molecular Formula : CHNO
- Molecular Weight : 218.21 g/mol
- CAS Number : 338416-89-0
Anti-inflammatory and Analgesic Properties
Research indicates that pyrazolone derivatives, including the compound , possess significant anti-inflammatory and analgesic properties . Studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins involved in inflammation and pain signaling .
A comparative study demonstrated that various pyrazolone derivatives exhibited inhibition rates ranging from 58.95% to 87.35% against inflammation markers, outperforming traditional NSAIDs like phenylbutazone at certain concentrations . The mechanism often involves the modulation of inflammatory cytokines such as TNF-α and IL-6, which are key mediators in inflammatory responses.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. It has been reported that pyrazolone derivatives can exhibit activity against various bacterial strains. For instance, compounds were tested against Mycobacterium tuberculosis (MTB), showing promising results comparable to standard treatments like rifampin . The structure allows for interaction with bacterial enzymes, leading to inhibition of growth.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the pyrazolone ring. For example:
- Substituents at the 1-position : The presence of electron-donating groups generally enhances anti-inflammatory activity.
- Hydrophobic interactions : The introduction of hydrophobic groups tends to improve binding affinity to target enzymes .
Case Study 1: Anti-inflammatory Efficacy
In a pharmacological screening study, several pyrazolone derivatives were synthesized and tested for their anti-inflammatory effects. The results indicated that specific modifications at the 3-position (e.g., methyl vs. phenyl groups) significantly affected the anti-inflammatory efficacy. Compounds with a methyl group showed superior activity compared to their phenyl counterparts .
Case Study 2: Antimicrobial Testing
A series of pyrazolone derivatives were synthesized and evaluated for their antimicrobial properties against MTB strain H37Rv. The results revealed that certain compounds exhibited up to 98% inhibition at low concentrations, suggesting their potential as effective antimycobacterial agents .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis typically involves condensation reactions between substituted hydrazines and pyrazolone precursors. Key steps include:
- Hydrazone formation : Reacting 3-methoxyphenylhydrazine with a 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one derivative under acidic conditions (e.g., acetic acid) at reflux temperatures (80–100°C) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%), verified via HPLC .
Q. How can researchers confirm the structural integrity and purity of the compound?
Analytical techniques include:
| Technique | Purpose | Key Observations |
|---|---|---|
| NMR (¹H/¹³C) | Confirm regiochemistry of hydrazinylidene and Z-configuration | δ 8.2–8.5 ppm (aromatic protons), δ 160–165 ppm (carbonyl carbons) |
| IR Spectroscopy | Identify functional groups (C=O, N–H) | Peaks at ~1700 cm⁻¹ (C=O), ~3300 cm⁻¹ (N–H stretch) |
| X-ray Diffraction | Resolve crystal structure | Planar pyrazolone ring with dihedral angles <10° between aromatic groups |
Q. What preliminary biological activities have been reported for structurally analogous compounds?
Pyrazolone-hydrazone derivatives exhibit:
- Antimicrobial activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
- Anticancer potential : IC₅₀ of 10–20 µM in breast cancer cell lines (MCF-7) via apoptosis induction .
- Anti-inflammatory effects : COX-2 inhibition (60–70% at 50 µM) in vitro .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the compound’s reactivity and bioactivity?
-
Electronic effects : The 3-methoxyphenyl group enhances electron density on the hydrazinylidene moiety, improving nucleophilic attack susceptibility in Michael addition reactions .
-
Steric effects : Methyl groups at position 3 of the pyrazolone ring reduce conformational flexibility, stabilizing the Z-isomer and enhancing binding to biological targets (e.g., enzyme active sites) .
-
Comparative data :
Substituent Bioactivity (IC₅₀) Reference 3-Methoxy 12 µM (MCF-7) 4-Fluoro 18 µM (MCF-7) 4-Nitro 25 µM (MCF-7)
Q. What computational methods are suitable for predicting the compound’s mechanism of action?
- DFT studies : Calculate HOMO-LUMO gaps to predict redox behavior and reactive sites. For example, a HOMO localized on the hydrazinylidene group suggests susceptibility to electrophilic attack .
- Molecular docking : Simulate interactions with COX-2 or topoisomerase II, identifying key hydrogen bonds (e.g., between methoxy oxygen and Arg120 residue) .
Q. How can researchers resolve contradictions in spectral data or biological assay results?
- Spectral discrepancies : Use complementary techniques (e.g., NOESY NMR to confirm stereochemistry if XRD is unavailable) .
- Bioactivity variability : Standardize assay protocols (e.g., consistent cell passage numbers, solvent controls for DMSO cytotoxicity) .
Q. What experimental designs are recommended for studying environmental stability and degradation pathways?
- Hydrolytic stability : Incubate the compound at pH 2–12 (37°C) and monitor degradation via LC-MS. Pyrazolone rings are prone to hydrolysis under alkaline conditions .
- Photodegradation : Expose to UV light (254 nm) and identify byproducts (e.g., demethylation of the methoxy group) using HRMS .
Methodological Guidance
8. Designing dose-response studies for in vivo toxicity evaluation:
- Animal models : Use BALB/c mice (n=6 per group) with oral doses of 10–100 mg/kg/day for 28 days.
- Endpoints : Measure liver enzyme levels (ALT, AST) and renal function (creatinine) .
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare treatment groups .
9. Strategies for optimizing reaction yields in scale-up synthesis:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
